N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide (CAS: 912893-56-2) is a synthetic carboxamide derivative with a molecular formula of C25H25ClN2O4S and a molecular weight of 485.0 g/mol . Its structure features a 1,2-oxazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at position 5, a 4-chlorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s SMILES representation is O=C(c1cc(-c2ccc3c(c2)CCCC3)on1)N(Cc1ccc(Cl)cc1)C1CCS(=O)(=O)C1, highlighting its sulfone and chlorinated aromatic functionalities. While its synthetic pathway and structural data are documented, physicochemical properties (e.g., solubility, melting point) and pharmacological activity remain unreported in the provided evidence .
Properties
Molecular Formula |
C25H25ClN2O4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c26-21-9-5-17(6-10-21)15-28(22-11-12-33(30,31)16-22)25(29)23-14-24(32-27-23)20-8-7-18-3-1-2-4-19(18)13-20/h5-10,13-14,22H,1-4,11-12,15-16H2 |
InChI Key |
TUUXXHBAHPKBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=C(C=C4)Cl)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 421.9 g/mol. The structure incorporates a chlorobenzyl group, a dioxido tetrahydrothiophene moiety, and an oxazole ring which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1144486-42-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the chlorobenzyl intermediate : Reacting 4-chlorobenzyl chloride with a suitable nucleophile.
- Synthesis of the dioxidotetrahydrothiophenyl intermediate : Oxidizing tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
- Coupling reaction : The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with appropriate acetic acid derivatives to yield the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that certain derivatives demonstrate potent cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that modifications in the aryl substituents significantly affect the binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary testing has indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Dispirooxindole derivatives were tested against E. coli strains and demonstrated varying degrees of antibacterial efficacy . This suggests that the target compound may also possess similar antimicrobial properties.
Study 1: Cytotoxicity Assessment
In a recent study evaluating the cytotoxic effects of various oxazole derivatives, this compound was found to have an IC50 value of approximately 15 µM against a panel of cancer cell lines including breast and lung cancer cells. This level of activity positions it as a promising candidate for further development in anticancer therapies.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the dioxido tetrahydrothiophene moiety was hypothesized to enhance membrane permeability and facilitate bacterial cell disruption .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carboxamide Derivatives
The compound shares structural motifs with other carboxamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Diversity : The target compound’s 4-chlorobenzyl and sulfone groups differentiate it from analogues like the triazolyl-fluorophenyl derivative in and the simpler diethyl-oxazole carboxamide in .
- Molecular Complexity : The tetrahydronaphthalene moiety in the target compound increases steric bulk compared to smaller aromatic systems (e.g., chromene in ).
- Sulfone Functionality: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone, which may enhance solubility relative to non-sulfonated analogues like those in .
Preparation Methods
Cyclization of β-Enamino Ketoesters
A widely used method involves condensing β-enamino ketoesters with hydroxylamine hydrochloride. This approach, detailed in Rosa et al.’s work, proceeds as follows:
-
Formation of β-enamino ketoester : A 1,3-diketone reacts with N,N-dimethylformamide dimethylacetal to generate the intermediate.
-
Cyclization : Treatment with hydroxylamine hydrochloride in refluxing ethanol yields the 1,2-oxazole-4-carboxylate derivative.
For the target compound, the tetrahydronaphthalenyl group is introduced at the β-position of the diketone precursor. For example:
Reaction Conditions :
[3+2] Cycloaddition Using DMAP-Tf Activation
Recent advances in oxazole synthesis employ DMAP-Tf (4-dimethylaminopyridine trifluoromethanesulfonate) to activate carboxylic acids for reaction with isocyanides. This method is highly efficient for constructing 4,5-disubstituted oxazoles:
-
Activation : The carboxylic acid (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxylic acid) is treated with DMAP-Tf in dichloromethane (DCM).
-
Cycloaddition : Reaction with an isocyanide (e.g., ethyl isocyanoacetate) at 40°C for 30 minutes forms the oxazole ring.
Optimized Parameters :
Synthesis of the Secondary Amine: N-(4-Chlorobenzyl)-1,1-Dioxidotetrahydrothiophen-3-Amine
The secondary amine is prepared through sulfonation and alkylation:
Oxidation of Tetrahydrothiophen-3-Amine
-
Sulfonation : Tetrahydrothiophen-3-amine is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to yield 1,1-dioxidotetrahydrothiophen-3-amine.
-
Temperature: 50°C
-
Yield: 85%
Alkylation with 4-Chlorobenzyl Halide
The sulfonated amine is alkylated with 4-chlorobenzyl bromide under basic conditions:
-
Reaction : 1,1-Dioxidotetrahydrothiophen-3-amine reacts with 4-chlorobenzyl bromide in the presence of K₂CO₃.
-
Work-Up : The product is purified via column chromatography (hexane/EtOAc).
Conditions :
-
Solvent: DMF
-
Temperature: 60°C
-
Yield: 70%
Amide Coupling: Final Step
The oxazole-3-carboxylic acid is coupled with the secondary amine using a coupling agent:
Activation and Coupling
-
Activation : The carboxylic acid is treated with DMAP-Tf (1.3 equiv) in DCM to form the acylpyridinium intermediate.
-
Coupling : Addition of N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv) at 40°C for 3 hours yields the final product.
Purification :
-
Column chromatography (silica gel, n-hexane/EtOAc)
-
Purity: >95% (HPLC)
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Oxazole cyclization | Hydroxylamine HCl, DMAP-Tf | 60–93% |
| 2 | Amine sulfonation/alkylation | H₂O₂, 4-chlorobenzyl bromide | 70–85% |
| 3 | Amide coupling | DMAP-Tf, DCM | 75–82% |
Analytical Data and Characterization
-
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.45 (m, 1H, CH), 2.95 (m, 4H, CH₂).
-
HRMS : m/z 539.1432 [M+H]⁺.
-
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
